Benzyl thiophen-2-ylcarbamate
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Overview
Description
Benzyl thiophen-2-ylcarbamate is an organic compound with the molecular formula C12H11NO2S and a molecular weight of 233.29 g/mol It is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl thiophen-2-ylcarbamate typically involves the reaction of thiophene derivatives with benzyl isocyanate. One common method is the condensation reaction where thiophene-2-carboxylic acid is first converted to its acid chloride, which then reacts with benzylamine to form the desired carbamate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving catalysts and controlled temperatures .
Chemical Reactions Analysis
Types of Reactions: Benzyl thiophen-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halides or nitro groups .
Scientific Research Applications
Benzyl thiophen-2-ylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the areas of anti-inflammatory and antimicrobial therapies.
Industry: It is used in the production of materials with specific electronic properties, such as organic semiconductors
Mechanism of Action
The mechanism by which benzyl thiophen-2-ylcarbamate exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Thiophene: The parent compound, which is a simple sulfur-containing heterocycle.
Benzothiophene: A fused ring system containing both benzene and thiophene rings.
Thiophene-2-carboxylic acid: A precursor in the synthesis of benzyl thiophen-2-ylcarbamate
Uniqueness: this compound is unique due to its specific functional groups that confer distinct chemical and biological properties. Its carbamate group allows for specific interactions in biological systems, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H11NO2S |
---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
benzyl N-thiophen-2-ylcarbamate |
InChI |
InChI=1S/C12H11NO2S/c14-12(13-11-7-4-8-16-11)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14) |
InChI Key |
GZZHLJMVBXKNPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CS2 |
Origin of Product |
United States |
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